molecular formula C10H8N4 B13567994 Imidazo[1,2-c]quinazolin-5-amine

Imidazo[1,2-c]quinazolin-5-amine

Cat. No.: B13567994
M. Wt: 184.20 g/mol
InChI Key: VRNQEIBRGYRAPD-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is part of a broader class of imidazoquinazolines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]quinazolin-5-amine typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . This reaction is often carried out in the presence of various catalysts and under solvent-free conditions to enhance yield and reduce environmental impact .

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, solvent-free conditions and the use of recyclable catalysts are preferred to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various substituted imidazoquinazolines .

Scientific Research Applications

Imidazo[1,2-c]quinazolin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Imidazo[1,2-c]quinazolin-5-amine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

imidazo[1,2-c]quinazolin-5-amine

InChI

InChI=1S/C10H8N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-6H,(H2,11,13)

InChI Key

VRNQEIBRGYRAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN3C(=N2)N

Origin of Product

United States

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